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molecular formula C7H12O2 B095188 3-Methoxycyclohexanone CAS No. 17429-00-4

3-Methoxycyclohexanone

Cat. No. B095188
M. Wt: 128.17 g/mol
InChI Key: VYUKCVLHGXBZDF-UHFFFAOYSA-N
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Patent
US04160113

Procedure details

If methanol is used as solvent (example 5), which esterifies with cyclohexane-dione to yield 3-methoxy-cyclo-hexanone, resorcinol-monomethyl ether is formed as by-product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=[O:7].[CH3:9][OH:10]>>[CH3:9][O:10][CH:6]1[CH2:5][CH2:4][CH2:3][C:2](=[O:7])[CH2:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(CCCC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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